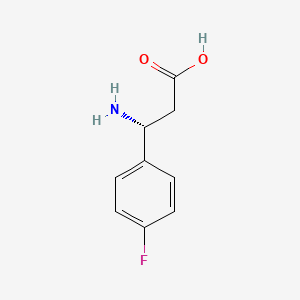

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGFMWPQXUXQRX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151911-23-8 | |

| Record name | (R)-3-Amino-3-(4-fluorophenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid: Core Basic Properties for Researchers and Drug Development Professionals

Introduction: (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid that serves as a critical building block in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, impart desirable physicochemical properties to parent molecules, making it a valuable synthon for the synthesis of novel therapeutics, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, and experimental protocols for property determination, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white solid. The introduction of a fluorine atom to the phenyl ring significantly influences the molecule's lipophilicity and metabolic stability, which are crucial parameters in drug design.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | --- |

| Molecular Weight | 183.18 g/mol | [1] |

| Melting Point | 224-228 °C | [1] |

| Appearance | White to off-white solid | --- |

| CAS Number | 151911-23-8 | --- |

| Predicted pKa (Acidic) | ~2.5 - 4.5 (Carboxylic Acid) | Estimated based on similar structures |

| Predicted pKa (Basic) | ~9.0 - 10.5 (Amine) | Estimated based on similar structures |

| Predicted Aqueous Solubility | Sparingly soluble | Estimated based on structure |

Note: Predicted values are estimations based on the chemical structure and data for analogous compounds. Experimental determination is recommended for precise values.

Synthesis and Experimental Protocols

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. Several methods can be employed to produce this compound with high enantiopurity.

Experimental Protocol: Enantioselective Synthesis via Asymmetric Hydrogenation

This protocol describes a potential route for the enantioselective synthesis of this compound, adapted from established methods for β-amino acid synthesis.

1. Synthesis of (Z)-3-Amino-3-(4-fluorophenyl)acrylic acid derivative:

-

Reaction: Condensation of 4-fluorobenzaldehyde with a suitable N-acylated glycine derivative (e.g., N-acetylglycine) in the presence of a base (e.g., sodium acetate) and a dehydrating agent (e.g., acetic anhydride).

-

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) and N-acetylglycine (1.1 eq) in acetic anhydride (3.0 eq), add sodium acetate (1.5 eq).

-

Heat the mixture at 100°C for 2 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

-

2. Asymmetric Hydrogenation:

-

Reaction: Enantioselective hydrogenation of the resulting (Z)-3-amino-3-(4-fluorophenyl)acrylic acid derivative using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand like (R)-BINAP).

-

Procedure:

-

In a high-pressure reactor, dissolve the acrylic acid derivative (1.0 eq) in a suitable solvent (e.g., methanol).

-

Add the chiral catalyst (e.g., [Rh((R)-BINAP)(cod)]BF₄, 0.01 eq).

-

Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 10 atm).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Release the pressure and remove the solvent under reduced pressure.

-

3. Hydrolysis:

-

Reaction: Hydrolysis of the N-acetyl group to yield the final product.

-

Procedure:

-

Dissolve the product from the hydrogenation step in aqueous HCl (e.g., 6 M).

-

Reflux the mixture for 4-6 hours.

-

Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the amino acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

4. Purification:

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Caption: A potential workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Determination of pKa

The pKa values of the carboxylic acid and amino groups can be determined by potentiometric titration.

1. Materials and Equipment:

-

This compound

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

2. Procedure:

-

Accurately weigh a sample of the amino acid (e.g., 50 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL).

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition until the pH drops significantly and stabilizes.

-

Repeat the titration with a fresh sample of the amino acid using the standardized 0.1 M NaOH solution, adding small increments and recording the pH until it rises significantly and stabilizes.

-

Plot the pH values against the volume of titrant added for both titrations.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curves. The first pKa (pKa₁) corresponds to the carboxylic acid group, and the second pKa (pKa₂) corresponds to the amino group.

Caption: Workflow for the experimental determination of pKa values.

Experimental Protocol: Determination of Solubility

The solubility of the compound in various solvents can be determined using the shake-flask method.

1. Materials and Equipment:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Vials with screw caps

-

Shaker or orbital incubator at a constant temperature (e.g., 25°C)

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

2. Procedure:

-

Add an excess amount of the amino acid to a known volume of each solvent in separate vials.

-

Tightly cap the vials and place them in a shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved amino acid using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

The solubility is expressed as mg/mL or mol/L.

Role in Drug Development

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by the fluorinated phenyl moiety. The fluorine atom can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and oral bioavailability due to increased lipophilicity.

Caption: Logical relationship of using the title compound in drug development.

References

In-Depth Technical Guide: (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

CAS Number: 151911-23-8

This technical guide provides a comprehensive overview of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a chiral non-proteinogenic β-amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, provides a methodological framework for its synthesis, outlines an experimental protocol for evaluating its biological activity, and discusses its potential mechanism of action.

Physicochemical Properties

This compound, also known by its synonyms D-β-Phe(4-F)-OH and (R)-4-Fluoro-β-phenylalanine, is a white crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference. The introduction of a fluorine atom onto the phenyl ring enhances the compound's lipophilicity, a critical factor for its ability to cross biological membranes, including the blood-brain barrier.[2] This characteristic is particularly advantageous for the development of therapeutics targeting the central nervous system.[2]

| Property | Value | Reference |

| CAS Number | 151911-23-8 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.18 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (Assay) | [1] |

| Melting Point | 224-228 °C (decomposes) for racemic mixture | [3] |

| Storage Temperature | 0-8 °C | [1] |

Synthesis Methodology

Adapted Asymmetric Synthesis Protocol

This protocol is based on the synthesis of a related compound and serves as a representative methodology.

Step 1: Formation of the Chiral Tetrahydropyrimidinone Intermediate

-

To a solution of potassium hydroxide in deionized water, add L-asparagine monohydrate with stirring.

-

Introduce 4-fluorobenzaldehyde with vigorous stirring.

-

After several hours, cool the solution in an ice bath and add sodium bicarbonate, followed by methyl chloroformate.

-

Continue vigorous stirring at low temperature, followed by the addition of more sodium bicarbonate and methyl chloroformate.

-

Allow the reaction to warm to room temperature.

-

Precipitate the chiral intermediate by the slow addition of hydrochloric acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Electrochemical Oxidative Decarboxylation

-

In a three-necked, round-bottomed flask equipped with electrodes and a magnetic stirrer, dissolve the intermediate from Step 1 in methanol with triethylamine.

-

Maintain the temperature at or below 20°C while applying a constant current for approximately 26 hours.

-

Evaporate the solvent under reduced pressure to yield the crude product as a syrup.

-

Purify the product by dissolving it in ethyl acetate, washing with saturated aqueous sodium bicarbonate, drying the organic layer with magnesium sulfate, and allowing crystallization to occur through slow evaporation of the solvent.

Step 3: Aryl Group Introduction This step would require significant adaptation and optimization for the 4-fluorophenyl group. The general principle involves the reaction of the purified intermediate from Step 2 with a suitable 4-fluorophenylating agent under conditions that promote C-C bond formation while retaining the stereochemistry.

Step 4: Hydrolysis to the Final Product

-

In a flask with a magnetic stirrer, dissolve the product from the previous step in a mixture of tetrahydrofuran and 95% ethanol.

-

Cool the mixture in an acetone-dry ice bath and add aqueous hydrochloric acid dropwise to adjust the pH to approximately 7.

-

Transfer the reaction mixture to an evaporating dish and allow the solvent to evaporate in a fume hood.

-

Dissolve the residue in a dilute hydrochloric acid solution and adjust the pH to 7 with aqueous sodium hydroxide, which should induce solidification.

-

Store the solidified mixture at -20°C overnight.

-

Add water and stir, then collect the solid product by suction filtration to yield this compound.

Biological Activity and Potential Mechanism of Action

This compound and other β-amino acids are of interest for their potential to modulate neurotransmitter systems, making them valuable candidates for the treatment of neurological disorders.[1][2] The structural similarity to endogenous neurotransmitters suggests that these compounds may interact with their receptors.

Potential Interaction with GABA-A Receptors

One of the primary inhibitory neurotransmitters in the central nervous system is γ-aminobutyric acid (GABA). Its effects are mediated through GABA receptors, with the GABA-A receptor being a ligand-gated ion channel. The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.

β-amino acids, such as this compound, are hypothesized to act as modulators of the GABA-A receptor. They may bind to the receptor at the orthosteric site (the GABA binding site) or at an allosteric site, influencing the receptor's response to GABA.

Below is a conceptual diagram illustrating the potential interaction of this compound with the GABA-A receptor signaling pathway.

Experimental Protocol: [³H]GABA Radioligand Binding Assay

To investigate the interaction of this compound with the GABA-A receptor, a competitive radioligand binding assay can be performed. This protocol is a general framework and would require optimization.

Materials:

-

Rat brain membranes (prepared from cerebral cortex)

-

[³H]GABA (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation. Finally, resuspend the pellet in buffer to a protein concentration of approximately 1-2 mg/mL.

-

Binding Assay:

-

For each assay point, combine in a microcentrifuge tube:

-

50 µL of Tris-HCl buffer (for total binding) or 50 µL of unlabeled GABA (to a final concentration of 1 mM for non-specific binding) or 50 µL of varying concentrations of this compound.

-

50 µL of [³H]GABA (to a final concentration of 5-10 nM).

-

400 µL of the membrane preparation.

-

-

Vortex the tubes gently and incubate at 4°C for 20 minutes.

-

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Quantification: Place each filter in a scintillation vial, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [³H]GABA binding against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

This experimental workflow is visualized in the diagram below.

Conclusion

This compound is a promising chiral building block for the development of novel therapeutics, particularly for neurological disorders. Its physicochemical properties, especially its enhanced lipophilicity, make it an attractive candidate for CNS-targeting drugs. While a specific, optimized synthesis protocol requires further development, established methods for related compounds provide a strong starting point. The potential of this β-amino acid to modulate GABA-A receptor activity warrants further investigation through well-defined experimental protocols, such as the radioligand binding assay described herein. Future research should focus on elucidating its precise mechanism of action and evaluating its efficacy in preclinical models of neurological disease.

References

A Technical Whitepaper on (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a chiral amino acid derivative of significant interest in the pharmaceutical and life sciences sectors. It details the molecule's physicochemical properties, structure, a generalized synthesis protocol, and its applications in modern drug discovery and development.

Core Physicochemical Properties and Identifiers

This compound is a white, solid compound.[1][2] Its key quantitative properties and chemical identifiers are summarized below for ease of reference.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀FNO₂ | [1][2] |

| Molecular Weight | 183.18 g/mol | [1][2] |

| Melting Point | 224-228 °C (decomposes) | [1] |

| Appearance | White powder / solid | [1][2] |

| Purity (Assay) | ≥ 97-98% | [1][2] |

| Storage Temperature | 0-8 °C | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (3R)-3-amino-3-(4-fluorophenyl)propanoic acid | N/A |

| CAS Number | 151911-23-8 | [2][3] |

| Synonyms | (R)-4-Fluorophenylalanine, D-β-Phe(4-F)-OH, (R)-4-Fluoro-β-phenylalanine | [2][3] |

| SMILES String | N--INVALID-LINK--c1ccc(F)cc1 | N/A (Chirality added) |

| InChI | 1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | [1] (Chirality added) |

| InChIKey | CPGFMWPQXUXQRX-SCSAIBSYSA-N | [1] (Chirality added) |

Molecular Structure Visualization

The structure of this compound features a chiral center at the C3 position, a phenyl ring substituted with a fluorine atom at the para (C4) position, an amino group, and a propionic acid backbone.

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for the enantiomerically pure (R)-isomer are proprietary or found within specialized literature, a generalized and plausible experimental workflow for producing the racemic version of such β-amino acids involves the Rodionov reaction. Enantiomeric separation or asymmetric synthesis would be required for the specific (R)-isomer.

Experimental Workflow: Generalized Rodionov Synthesis

Caption: Generalized workflow for the synthesis of a β-amino acid.

Protocol: General Procedure for Synthesis

This protocol is adapted from a similar synthesis for 3-Amino-3-(4-hydroxyphenyl)propanoic acid and should be considered a general guideline.[4]

-

Reactant Mixture: In a suitable reaction vessel, combine 4-fluorobenzaldehyde, malonic acid, and ammonium acetate (e.g., in a molar ratio of 1:1.1:2.3) in a solvent such as 1-butanol.[4]

-

Reflux: Heat the mixture to reflux for approximately 1.5 to 2 hours, or until the evolution of CO₂ gas ceases.[4]

-

Isolation: Cool the reaction mixture. The resulting precipitate is collected via filtration.

-

Purification: Wash the filtered solid sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.[4]

-

Drying: Dry the purified product under vacuum at 80-100 °C for 8-10 hours.[4]

-

Characterization: The final product's identity and purity would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: To obtain the (R)-enantiomer, either an asymmetric synthesis approach or chiral resolution of the racemic product would be necessary.

Applications in Research and Drug Development

This compound is a valuable chiral building block in medicinal chemistry, primarily due to two key structural features: the fluorophenyl group and the defined stereochemistry.[2]

-

Enhanced Pharmacokinetics: The fluorine atom on the phenyl ring increases the molecule's lipophilicity.[2] This property can improve a drug candidate's ability to cross biological membranes, including the blood-brain barrier, which is a critical advantage for developing therapeutics targeting the central nervous system.

-

Metabolic Stability: Fluorination can also block sites of metabolic oxidation, increasing the metabolic stability and half-life of a drug.

-

Asymmetric Synthesis: As a chiral molecule, it is an essential component for the asymmetric synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2] This is crucial for ensuring drug efficacy and minimizing off-target side effects associated with undesired enantiomers.

-

Therapeutic Areas: It serves as a precursor for novel therapeutics, particularly for neurological disorders such as depression and anxiety, due to its structural similarity to neurotransmitters.[2] It is also used in designing selective receptor modulators and enzyme inhibitors.

Logical Flow: Role in the Drug Discovery Pipeline

Caption: Role of the title compound as a building block in drug discovery.

Conclusion

This compound is a strategically important molecule for pharmaceutical research and development. Its defined stereochemistry and the presence of a fluorine atom provide significant advantages in designing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Its utility as a chiral building block makes it a cornerstone for the synthesis of next-generation, enantiomerically pure drugs, particularly in the challenging field of neuropharmacology.

References

An In-Depth Technical Guide to the Mechanism of Action of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid, also known by its developmental code name (R)-CGP-11130 and as the (R)-enantiomer of 4-fluorophenibut, is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor. As a derivative of the neurotransmitter GABA, this compound exerts its effects by modulating the activity of the GABA-B receptor, a key player in inhibitory neurotransmission within the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanism of action of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid, including its interaction with the GABA-B receptor, the subsequent downstream signaling pathways, and available pharmacological data. Detailed experimental protocols for key assays used to characterize this and similar compounds are also provided to facilitate further research and development.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in regulating neuronal excitability. It mediates its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. Their activation leads to a cascade of intracellular events that ultimately reduce neuronal firing.

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a synthetic GABA analogue. The introduction of a fluorine atom at the para position of the phenyl ring enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier. As with other phenyl-substituted GABA analogues like baclofen and phenibut, the stereochemistry at the chiral center is critical for its pharmacological activity, with the (R)-enantiomer being the more potent form. This guide will delve into the specific interactions and functional consequences of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid's engagement with the GABA-B receptor.

Mechanism of Action: GABA-B Receptor Agonism

The primary mechanism of action of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid is its function as a selective agonist at the GABA-B receptor.

GABA-B Receptor Structure and Activation

The functional GABA-B receptor is an obligate heterodimer composed of two subunits: GABA-B1 and GABA-B2. The GABA-B1 subunit is responsible for binding the endogenous ligand GABA, as well as agonists like (R)-3-Amino-3-(4-fluorophenyl)-propionic acid. The GABA-B2 subunit is crucial for G-protein coupling and signaling.

Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the heterodimeric receptor complex. This change facilitates the activation of associated heterotrimeric G-proteins, specifically those of the Gi/o family. The activated G-protein then dissociates into its Gα and Gβγ subunits, which go on to modulate the activity of downstream effector proteins.

Downstream Signaling Pathways

The activation of Gi/o proteins by the GABA-B receptor initiates several key signaling cascades that result in neuronal inhibition:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including ion channels and transcription factors.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels (also known as Kir3 channels) on the postsynaptic membrane. This activation leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane. This hyperpolarization increases the threshold for firing an action potential, thus producing a slow inhibitory postsynaptic potential (IPSP).

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly inhibits high-voltage-activated Ca2+ channels (N-type and P/Q-type) located on presynaptic terminals. This inhibition reduces the influx of calcium ions (Ca2+) that is necessary for the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the release of neurotransmitters.

The following diagram illustrates the primary signaling pathway of the GABA-B receptor upon activation by an agonist such as (R)-3-Amino-3-(4-fluorophenyl)-propionic acid.

Caption: GABA-B Receptor Signaling Pathway.

Pharmacological Data

Quantitative data for (R)-3-Amino-3-(4-fluorophenyl)-propionic acid is limited, with most available data pertaining to the racemic mixture, 4-fluorophenibut (also known as F-phenibut or CGP-11130). However, studies on the closely related compound phenibut have demonstrated that the (R)-enantiomer is the pharmacologically active component. It is therefore highly probable that the (R)-enantiomer of 4-fluorophenibut is also the more potent agonist at the GABA-B receptor.

Table 1: In Vitro Activity of 4-Fluorophenibut and Related Compounds

| Compound | Assay Type | Receptor | Species | Preparation | Value | Reference |

| 4-Fluorophenibut (racemic) | Radioligand Binding | GABA-B | - | - | IC50 = 1.70 µM | [1] |

| 4-Fluorophenibut (racemic) | Radioligand Binding | GABA-A | - | - | IC50 > 100 µM | [1] |

| F-phenibut (racemic) | Patch-clamp | GABA-B | Mouse | Cerebellar Purkinje cells | EC50 = 23.3 µM | [2] |

| (±)-Baclofen | Patch-clamp | GABA-B | Mouse | Cerebellar Purkinje cells | EC50 = 6.0 µM | [2] |

| Phenibut (racemic) | Patch-clamp | GABA-B | Mouse | Cerebellar Purkinje cells | EC50 = 1362 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GABA-B receptor agonists.

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor by measuring the displacement of a radiolabeled ligand.

Workflow Diagram:

References

An In-depth Technical Guide on the Biological Activity of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a chiral non-proteinogenic β-amino acid, has emerged as a significant building block in medicinal chemistry. Its structural similarity to neurotransmitters, coupled with the unique physicochemical properties imparted by the fluorine atom, makes it a compelling candidate for the development of novel therapeutics, particularly for neurological disorders. The fluorinated phenyl group enhances the compound's lipophilicity, which may improve its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs[1][2]. This guide provides a comprehensive overview of the known biological activity of this compound, supported by available data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(4-fluoro-phenyl)-propionic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| CAS Number | 151911-23-8 ((R)-enantiomer) | |

| Appearance | Solid | |

| Chirality | (R)-enantiomer |

Table 1: Physicochemical Properties

Biological Activity

GABAB Receptor Antagonism

The GABAB receptor, a G-protein coupled receptor, is a key regulator of inhibitory neurotransmission in the central nervous system. Its activation leads to a decrease in neuronal excitability. Antagonists of the GABAB receptor can, therefore, enhance neuronal activity and have potential therapeutic applications in conditions such as depression, cognitive impairment, and certain types of epilepsy.

Evidence for the potential GABAB receptor antagonist activity of this compound comes from studies on its chloro-substituted analog, 3-amino-3-(4-chlorophenyl)propanoic acid. This compound has been shown to be a weak but specific antagonist of GABA at the GABAB receptor[3]. Given the similar electronic and steric properties of fluorine and chlorine, it is highly probable that the fluoro-derivative exhibits a comparable pharmacological profile.

Quantitative data for the antagonist potency of 3-amino-3-(4-chlorophenyl)propanoic acid is presented in Table 2. It is important to note that these values are for the chloro-analog and should be considered as indicative for the fluoro-compound pending direct experimental verification.

| Compound | Parameter | Value | Species | Tissue/Assay | Reference |

| 3-amino-3-(4-chlorophenyl)propanoic acid | pA₂ | 3.5 | Guinea pig | Ileum | [3][4] |

Table 2: Biological Activity of a Structurally Related Compound

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. A lower pA₂ value indicates weaker antagonist potency.

Signaling Pathway

The hypothesized signaling pathway for the action of this compound as a GABAB receptor antagonist is depicted below. By blocking the receptor, the compound would prevent the G-protein-mediated inhibition of adenylyl cyclase and the opening of inwardly rectifying potassium (GIRK) channels, leading to a net increase in neuronal excitability.

References

Navigating the Physicochemical Landscape of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a fluorinated beta-amino acid analogue, is a compound of significant interest in medicinal chemistry and neuroscience. Its structural similarity to neurotransmitters makes it a valuable building block for the synthesis of novel therapeutics targeting neurological disorders.[1][2][3][4] This technical guide provides an in-depth overview of the available solubility data, detailed experimental protocols for its determination, and a visualization of its role in neuronal signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(4-fluorophenyl)propionic acid and its parent compound, 3-Amino-3-phenylpropionic acid, is presented in Table 1.

| Property | 3-Amino-3-(4-fluorophenyl)propionic acid | 3-Amino-3-phenylpropionic acid | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | C₉H₁₁NO₂ | [5] |

| Molecular Weight | 183.18 g/mol | 165.19 g/mol | [5] |

| Melting Point | 224-228 °C (decomposes) | 222 °C (decomposes) | [6] |

| Appearance | White to off-white solid/powder | White to almost white solid | [6] |

Solubility Data

| Solvent | Solubility of L-4-Fluorophenylalanine | Reference |

| Water | 50 mg/ml | [7][9] |

| 0.5M HCl | 50 mg/ml | [7][9] |

| Chloroform | Soluble | [7][8] |

| Dichloromethane | Soluble | [7][8] |

| Ethyl Acetate | Soluble | [7][8] |

| DMSO | Soluble | [7][8] |

| Acetone | Soluble | [7][8] |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, the following established methods for amino acids are recommended.

Gravimetric Method

This classic and straightforward method involves determining the mass of the solute that can dissolve in a given mass or volume of a solvent to form a saturated solution.[10][11][12][13]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the amino acid is added to a known volume of the solvent in a sealed container (e.g., a conical flask). The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be confirmed by measuring the concentration at different time points until it remains constant.[12]

-

Separation of Undissolved Solute: The saturated solution is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: A precisely measured volume of the clear filtrate is transferred to a pre-weighed evaporating dish.

-

Drying and Weighing: The solvent is evaporated from the dish, typically in a drying oven at a temperature that does not cause decomposition of the amino acid. The dish is then cooled in a desiccator and weighed. This process of drying, cooling, and weighing is repeated until a constant weight is achieved.[12][13]

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solvent used.

The workflow for the gravimetric determination of solubility is illustrated in the diagram below.

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometry

For aromatic amino acids, UV-Vis spectrophotometry offers a sensitive and less material-intensive method for determining solubility, especially at low concentrations.[10][14]

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared in the same manner as for the gravimetric method.

-

Serial Dilution: The saturated solution is carefully filtered, and a small, accurately measured aliquot is diluted with the same solvent to bring the absorbance within the linear range of the spectrophotometer. A series of dilutions may be necessary.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for the compound. The λmax for aromatic amino acids is typically in the range of 250-280 nm.[15] A blank containing only the solvent is used to zero the instrument.

-

Calibration Curve: A standard calibration curve is prepared by measuring the absorbance of a series of solutions of the amino acid with known concentrations.

-

Concentration Determination: The concentration of the diluted saturated solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by taking into account the dilution factor.

The process of determining solubility using UV-Vis spectrophotometry is depicted in the following diagram.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Role in Neuronal Signaling

This compound and its analogues are utilized in neuroscience research to probe the function of neurotransmitter systems.[2][3][4] Due to their structural resemblance to endogenous amino acid neurotransmitters like GABA and glutamate, these compounds can interact with neurotransmitter transporters and receptors, thereby modulating neuronal signaling. This interaction can influence synaptic transmission and plasticity, processes fundamental to learning and memory. The diagram below illustrates the potential points of interaction of this compound within a simplified neuronal signaling context.

Caption: Potential Modulation of Neurotransmission.

References

- 1. chemimpex.com [chemimpex.com]

- 2. covethouse.eu [covethouse.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-3-phenylpropionic acid CAS#: 614-19-7 [m.chemicalbook.com]

- 7. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 8. L-4-Fluorophenylalanine CAS#: 1132-68-9 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

- 15. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]

A Comprehensive Technical Guide to the Spectroscopic Profile of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a key building block in pharmaceutical research and development. Its application in the synthesis of novel therapeutics, particularly for neurological disorders, necessitates a thorough understanding of its structural and analytical characteristics. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for its analytical characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | Multiplet | 2H | Ar-H |

| ~7.10 | Multiplet | 2H | Ar-H |

| ~4.50 | Triplet | 1H | CH-NH₂ |

| ~2.70 | Multiplet | 2H | CH₂-COOH |

Note: Data is estimated from spectral images. The exact solvent and instrument frequency can influence precise chemical shifts and coupling constants.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~138 (d, ⁴JCF ≈ 3 Hz) | C-CH (ipso) |

| ~129 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~52 | CH-NH₂ |

| ~42 | CH₂-COOH |

Note: Data is estimated from spectral images and typical values for similar structures. The carbon-fluorine coupling constants (JCF) are characteristic.

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-2800 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1220 | Strong | C-F stretch |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 184.07 | [M+H]⁺ (Protonated molecule) |

| 167.07 | [M-NH₂]⁺ or [M+H-NH₃]⁺ |

| 138.05 | [M+H - HCOOH]⁺ |

| 109.04 | [C₆H₄F-CH]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique and collision energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and integration values.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Parameters:

-

Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.

-

-

Instrumentation and Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal.

-

Tandem MS (MS/MS): For structural elucidation, the [M+H]⁺ ion can be selected and fragmented using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be varied to observe a range of fragment ions.

-

-

Data Processing:

-

Acquire the full scan mass spectrum to identify the molecular ion.

-

Acquire the MS/MS spectrum of the precursor ion.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more specific applications, further characterization using advanced 2D NMR techniques or high-resolution mass spectrometry may be beneficial. The provided data and protocols serve as a valuable resource for researchers utilizing this compound in their synthetic and medicinal chemistry endeavors.

A Technical Guide to Sourcing (R)-3-Amino-3-(4-fluorophenyl)-propionic Acid for Pharmaceutical Research

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing (R)-3-Amino-3-(4-fluorophenyl)-propionic acid (CAS No. 195390-33-3). This non-canonical amino acid is a critical building block in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] Its unique structural features, including the presence of a fluorine atom, can enhance the pharmacological properties of parent molecules, making it a valuable component in medicinal chemistry.[1]

Supplier Landscape and Product Specifications

A critical aspect of utilizing (R)-3-Amino-3-(4-fluorophenyl)-propionic acid in research and development is the selection of a reliable chemical supplier. The quality and purity of the starting material can significantly impact the success and reproducibility of experimental outcomes. Below is a comparative table of offerings from prominent chemical suppliers.

| Supplier | Product Name | CAS Number | Purity | Physical Form | Storage |

| Chem-Impex | (R)-3-Amino-3-(4-fluorophenyl)propionic acid | 195390-33-3 | ≥ 98% | White powder | 0-8 °C |

| Sigma-Aldrich | 3-Amino-3-(4-fluorophenyl)propionic acid | 325-89-3 (racemic) | 97% | Solid | Room Temperature |

Note: The Sigma-Aldrich product listed is for the racemic mixture. Researchers specifically requiring the (R)-enantiomer should verify the stereochemistry with the supplier before purchase.

Quality Control and Verification

Ensuring the chemical identity and purity of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid is paramount. A comprehensive Certificate of Analysis (CoA) from the supplier is the first step in quality verification. Key parameters to scrutinize on a CoA include:

-

Chemical Identity: Confirmed by techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

-

Purity: Typically determined by HPLC (High-Performance Liquid Chromatography). A purity of ≥98% is recommended for most pharmaceutical research applications.

-

Enantiomeric Purity (Enantiomeric Excess - e.e.): This is a critical parameter for a chiral compound. The e.e. should be determined by a validated chiral HPLC or GC-MS method and should ideally be ≥99%.

-

Physical Properties: Appearance, melting point, and solubility.

-

Residual Solvents: Levels of any residual solvents from the synthesis and purification process.

Experimental Protocols

Determination of Enantiomeric Purity by Chiral HPLC

The following is a representative protocol for determining the enantiomeric purity of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid. This method is adapted from a validated protocol for a structurally similar compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a Pirkle-type column like (R,R)-Whelk-O1).

Reagents:

-

Hexane (HPLC grade)

-

2-Propanol (IPA) (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid sample

-

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid standard (if available)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA:TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the (R)-3-Amino-3-(4-fluorophenyl)-propionic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 10 µL of the sample solution.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

The two enantiomers will be separated into two distinct peaks. Identify the peaks based on the retention time of the (S)-enantiomer standard, if available.

-

-

Data Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers with the following formula:

-

e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

-

Amide Coupling Reaction

This protocol provides a general method for the coupling of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid with a primary amine to form an amide bond, a common reaction in the synthesis of bioactive molecules.

Reagents:

-

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid

-

A primary amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-Amino-3-(4-fluorophenyl)-propionic acid (1 equivalent) in anhydrous DMF.

-

Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: Add the primary amine (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Workflow and Decision Making

The selection of a suitable supplier and the subsequent quality control of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid are critical steps in the research and development pipeline. The following diagram illustrates a logical workflow for this process.

References

(R)-3-Amino-3-(4-fluorophenyl)-propionic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid. The information compiled herein is intended for use by trained professionals in a laboratory or drug development setting. It is crucial to supplement this guide with your institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work with this compound.

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a chiral non-proteinogenic β-amino acid. It serves as a critical building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Its fluorinated phenyl ring can enhance the pharmacological properties of the final active pharmaceutical ingredient.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3-Amino-3-(4-fluorophenyl)-propionic acid is presented below. It is important to note that much of the detailed safety and toxicological data is available for the racemic mixture (CAS 325-89-3) rather than the specific (R)-enantiomer (CAS 151911-23-8). The data for the racemate should be considered as the primary guide for safe handling.

| Property | Value | Reference |

| Chemical Name | (R)-3-Amino-3-(4-fluorophenyl)-propionic acid | N/A |

| Synonyms | (R)-beta-4-Fluorophenylalanine, H-D-beta-Phe(4-F)-OH | [1] |

| CAS Number | 151911-23-8 ((R)-enantiomer) | [2] |

| 325-89-3 (racemic mixture) | [3][4] | |

| Molecular Formula | C₉H₁₀FNO₂ | [3][4] |

| Molecular Weight | 183.18 g/mol | [3][4] |

| Appearance | Solid, white powder | [3] |

| Melting Point | 224-228 °C (decomposes) | |

| Solubility | No data available for the (R)-enantiomer. General solubility for similar amino acids suggests limited solubility in water and alcohols. | N/A |

| Storage Class | 11 - Combustible Solids |

Hazard Identification and Toxicology

To date, the health hazards of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid have not been fully investigated.[3] The safety data presented here is based on the racemic mixture and should be handled with the assumption that the enantiomer presents similar risks.

GHS Hazard Statements for Racemic 3-Amino-3-(4-fluorophenyl)-propionic acid:

| Hazard Category | Statement |

| Acute Effects | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and the upper respiratory tract. |

| Skin Contact | May cause skin irritation. |

| Eye Contact | May cause eye irritation. |

Toxicological Data:

Detailed toxicological data such as LD50 or LC50 values for (R)-3-Amino-3-(4-fluorophenyl)-propionic acid or its racemic mixture are not available in the public domain. The toxicological properties have not been fully investigated.[3] Therefore, it should be handled as a compound with unknown toxicity, and exposure should be minimized.

Safety and Handling Protocols

Given the limited specific safety data, a cautious approach is mandatory when handling this compound. The following protocols are based on general best practices for handling powdered chemical reagents of unknown toxicity.

Personal Protective Equipment (PPE)

A diagrammatic representation of the required PPE is provided below.

Engineering Controls

-

Fume Hood: Always handle the solid compound inside a certified chemical fume hood to minimize inhalation risk.[3]

-

Ventilation: Ensure adequate general laboratory ventilation.[3]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible.[3]

Handling and Storage

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[3] Use anti-static weighing techniques and minimize powder dispersion.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents, strong acids, and strong bases.[3]

Experimental Protocol: Weighing and Dispensing

-

Preparation: Don all required PPE as outlined in Figure 1. Ensure the chemical fume hood is operational.

-

Staging: Place a calibrated analytical balance, weighing paper or boat, spatula, and the sealed container of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid inside the fume hood.

-

Dispensing: Carefully open the container. Using a clean spatula, transfer the desired amount of the solid onto the weighing paper.

-

Closure: Securely close the primary container immediately after dispensing.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel.

-

Decontamination: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weighing paper in a designated chemical waste container.

-

Post-Handling: Wash hands and forearms thoroughly after handling is complete.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [3] |

| Skin Contact | Immediately wash the affected area with generous quantities of running water and non-abrasive soap for at least 15 minutes. Remove contaminated clothing. Seek medical attention. | [3] |

| Eye Contact | Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | N/A |

Accidental Release and Firefighting

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Firefighting Measures: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam to extinguish a fire.[3] Wear self-contained breathing apparatus and full protective gear. Under fire conditions, the compound may emit toxic fumes.[3]

Biological Context and Signaling Pathway

As previously mentioned, (R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a precursor to Sitagliptin, a DPP-4 inhibitor. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.[5][6][7]

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the material in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and institutional protocols. The user is solely responsible for all safety precautions and for ensuring that all handling, storage, and disposal practices are in compliance with applicable laws and regulations.

References

- 1. This compound | 151911-23-8 [amp.chemicalbook.com]

- 2. nexconn.com [nexconn.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Amino-3-(4-fluorophenyl)-propionic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid, a chiral amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. This document collates known synonyms, chemical identifiers, and available physicochemical data. It also outlines a general synthetic approach based on methodologies for structurally related compounds, highlighting its role as a crucial building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system.

Chemical Identity and Synonyms

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a non-proteinogenic β-amino acid. The presence of a fluorine atom on the phenyl ring can enhance lipophilicity, metabolic stability, and binding affinity of molecules incorporating this moiety, making it a valuable component in drug design.[1][2]

Below is a table summarizing the various synonyms and identifiers for this compound and its related stereoisomers.

| Identifier Type | (R)-3-Amino-3-(4-fluorophenyl)-propionic acid | Racemic (DL) Mixture | (S)-Enantiomer |

| Primary Name | (R)-3-Amino-3-(4-fluorophenyl)-propionic acid | 3-Amino-3-(4-fluorophenyl)propionic acid | (S)-3-Amino-3-(4-fluorophenyl)propionic acid |

| Synonyms | (R)-4-Fluoro-β-phenylalanine; D-β-Phe(4-F)-OH[1] | DL-3-Amino-3-(4-Fluoro-phenyl)-propionic acid | (S)-4-Fluoro-β-phenylalanine; L-β-Phe(4-F)-OH |

| CAS Number | 151911-23-8[1] | 325-89-3 | 151911-33-0 |

Physicochemical Data

Quantitative data for the specific (R)-enantiomer is limited in publicly available literature. The following table includes data for the racemic mixture and predicted values for closely related isomers, which can serve as a useful reference.

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₁₀FNO₂ | All stereoisomers | |

| Molecular Weight | 183.18 g/mol | All stereoisomers | |

| Melting Point | 224-228 °C (dec.) | Racemic Mixture | |

| pKa (Predicted) | 3.61 ± 0.10 | 3-Amino-3-(3-fluorophenyl)propanoic acid | [3] |

Role in Drug Discovery and Development

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a key chiral building block in pharmaceutical synthesis.[1] Its structural similarity to neurotransmitters makes it a valuable precursor for developing novel drugs targeting neurological disorders such as depression and anxiety.[1][2] The fluorophenyl group can improve a compound's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.[2]

While specific signaling pathways for this exact compound are not detailed in the available literature, related structures are known to interact with GABA receptors. For instance, chlorinated analogues have been shown to act as weak antagonists at the GABA-B receptor.[4][5] Furthermore, other fluorinated amino acids have been investigated as inhibitors of GABA aminotransferase.[6] This suggests that (R)-3-Amino-3-(4-fluorophenyl)-propionic acid may have modulatory effects on the GABAergic system, a primary target for many neuropharmacological agents.

General Synthetic Workflow

As a chiral building block, (R)-3-Amino-3-(4-fluorophenyl)-propionic acid is incorporated into larger molecules through standard peptide coupling or other organic synthesis reactions. The workflow typically involves the protection of the amino or carboxylic acid group, followed by a coupling reaction with another molecule, and subsequent deprotection.

The use of fluorinated building blocks like this is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[7]

Below is a generalized workflow for the utilization of this compound in a synthetic route.

Experimental Protocols

Conceptual Synthetic Approach (Rodionov Reaction):

A common method for synthesizing β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent.

Reaction Scheme:

4-Fluorobenzaldehyde + Malonic Acid + Ammonium Acetate → (R,S)-3-Amino-3-(4-fluorophenyl)-propionic acid

General Procedure (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation of Racemic Mixture: Upon completion, the reaction mixture is cooled, and the product is precipitated. The crude racemic product is then collected by filtration and washed.

-

Chiral Resolution: The resolution of the racemic mixture to isolate the (R)-enantiomer can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid), followed by fractional crystallization and subsequent liberation of the enantiomerically pure acid.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and the specific chiral resolution method to achieve a high yield and enantiomeric excess of the desired (R)-enantiomer.

Conclusion

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a valuable and versatile chiral building block for the pharmaceutical industry. Its unique structural features, conferred by the fluorine substitution, make it an attractive component in the design of novel therapeutics, particularly for neurological disorders. While specific quantitative data and detailed synthetic protocols for this exact enantiomer are sparse in public-domain literature, its importance in medicinal chemistry is evident from its commercial availability and the extensive research on related fluorinated amino acids. Further research into its specific biological targets and the development of optimized, scalable synthetic routes will undoubtedly expand its application in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-β-4-Fluorophenylalanine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-β-4-Fluorophenylalanine, systematically known as (R)-3-amino-3-(4-fluorophenyl)propanoic acid, is a non-proteinogenic β-amino acid that has garnered interest in medicinal chemistry and neurobiology. Its structure, featuring a fluorine-substituted phenyl ring, imparts unique physicochemical properties that are advantageous for drug design, including enhanced metabolic stability and blood-brain barrier permeability. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of (R)-β-4-Fluorophenylalanine, with a focus on its role as a modulator of neuronal signaling pathways.

Core Properties of (R)-β-4-Fluorophenylalanine

(R)-β-4-Fluorophenylalanine is a derivative of β-phenylalanine with a fluorine atom at the para position of the phenyl ring. The introduction of fluorine can significantly alter the electronic properties of the molecule, influencing its interactions with biological targets.

The physicochemical properties of (R)-β-4-Fluorophenylalanine and its racemate are summarized in the table below. These properties are crucial for its application in drug development, influencing its solubility, membrane permeability, and oral bioavailability.

| Property | Value | Reference |

| IUPAC Name | (3R)-3-amino-3-(4-fluorophenyl)propanoic acid | N/A |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| CAS Number | 325-89-3 (racemate) | |

| Melting Point | 224-228 °C (dec.) (racemate) | |

| Form | Solid | |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| XLogP3 | -1.9 | [1] |

Several structural analogs of (R)-β-4-Fluorophenylalanine are also of interest in research and development. A comparison of their key differences is presented below.

| Compound | Key Difference | Potential Impact |

| (R)-β-Phenylalanine | Lacks the 4-fluoro substituent. | Reduced lipophilicity and altered electronic interactions with biological targets. |

| 4-Fluoro-L-phenylalanine (alpha-amino acid) | Amino group is on the α-carbon. | Different spatial arrangement of functional groups, leading to distinct biological activities. |

| 4-Amino-3-(4-fluorophenyl)butyric acid | Homologated with an additional methylene group. | Acts as a GABA analog with potential for different receptor subtype selectivity. |

Synthesis of β-Fluorophenylalanine Derivatives

The synthesis of β-amino acids, including fluorinated derivatives, is a significant area of research in organic chemistry. Several synthetic strategies have been developed to produce these compounds, often with a focus on enantioselectivity.

Common methods for the synthesis of β-amino acids include:

-

Mannich-type reactions: These reactions involve the condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone. Recent advancements have focused on developing asymmetric versions of this reaction to produce enantiomerically pure β-amino acids.[2]

-

Conjugate addition of amines: The addition of amine nucleophiles to α,β-unsaturated carbonyl compounds is a straightforward method for β-amino acid synthesis.[3]

-

Arndt-Eistert homologation: This method involves the homologation of α-amino acids to their β-amino acid counterparts.[3]

-

Catalytic carboxylation of aziridines: Nickel-catalyzed carboxylation of N-substituted aziridines with CO₂ provides a route to β-amino acids under mild conditions.[3]

One specific method for the synthesis of a related compound, 4-Fluoro-β-(4-fluorophenyl)-L-phenylalanine, involves the asymmetric phase-transfer catalyzed alkylation of a tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst.[4] This highlights a potential route for the enantioselective synthesis of (R)-β-4-Fluorophenylalanine.

Caption: Generalized workflow for asymmetric synthesis.

Biological Activity and Mechanism of Action

β-Amino acids and their derivatives are known to interact with various biological targets, including receptors and enzymes in the central nervous system. The unique structural properties of (R)-β-4-Fluorophenylalanine make it a compound of interest for modulating neuronal signaling.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] Its receptors, GABA-A and GABA-B, are important targets for therapeutic agents. β-Phenylalanine derivatives are structurally similar to GABA and can act as agonists or antagonists at GABA receptors. It is hypothesized that (R)-β-4-Fluorophenylalanine may act as a modulator of GABA-B receptors.

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[6] Activation of GABA-B receptors leads to the dissociation of the G-protein into Gα and Gβγ subunits. These subunits then modulate downstream effectors, including adenylyl cyclase and ion channels.[7]

Caption: GABA-B receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of (R)-β-4-Fluorophenylalanine are not widely available in the public domain. However, general procedures for the synthesis of related compounds and for assessing biological activity can be adapted.

The following is a generalized protocol based on the synthesis of β-amino acids via nickel-catalyzed carboxylation of aziridines.[3]

-

Preparation of the Catalyst: In a glovebox, a solution of Ni(COD)₂ and a suitable ligand (e.g., a phosphine ligand) in an anhydrous solvent (e.g., THF) is prepared.

-

Reaction Setup: To a solution of the N-substituted 2-(4-fluorophenyl)aziridine in an anhydrous solvent, the catalyst solution and a reducing agent (e.g., a silane) are added.

-

Carboxylation: The reaction mixture is stirred under an atmosphere of CO₂ (1 atm) at room temperature for the specified time.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired β-amino acid derivative.

The following is a general protocol for determining the in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), based on methods used for fluorophenylalanine derivatives.[8]

-

Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BChE (from equine serum) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). Substrate solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are also prepared.

-

Inhibitor Preparation: A stock solution of the test compound, (R)-β-4-Fluorophenylalanine, is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Procedure: In a 96-well plate, the enzyme solution, buffer, and a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) are mixed with the inhibitor solution and pre-incubated. The reaction is initiated by the addition of the substrate.

-